2-(4-butoxyphenyl)-5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040684-87-4
Cat. No.: VC11942740
Molecular Formula: C25H22ClN5O3
Molecular Weight: 475.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040684-87-4 |
|---|---|
| Molecular Formula | C25H22ClN5O3 |
| Molecular Weight | 475.9 g/mol |
| IUPAC Name | 2-(4-butoxyphenyl)-5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C25H22ClN5O3/c1-2-3-13-33-20-9-7-17(8-10-20)21-15-22-25(32)30(11-12-31(22)28-21)16-23-27-24(29-34-23)18-5-4-6-19(26)14-18/h4-12,14-15H,2-3,13,16H2,1H3 |
| Standard InChI Key | TXNXAPKDVJCVRF-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Introduction
2-(4-Butoxyphenyl)-5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound features a unique structure incorporating both a pyrazolo framework and an oxadiazole moiety, making it of interest in medicinal chemistry and drug development. The presence of a butoxyphenyl group and a chlorophenyl oxadiazole derivative suggests potential interactions with biological targets, which could contribute to its therapeutic potential.
Synthesis Methods
The synthesis of 2-(4-butoxyphenyl)-5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions. Key steps may include:
-
Cyclization Reactions: Utilizing reagents like sodium hydroxide to form the pyrazolo[1,5-a]pyrazine core.
-
Coupling Reactions: To attach the oxadiazole and butoxyphenyl groups to the core structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activity and Potential Applications
The biological activity of this compound is hypothesized based on its structural features. Compounds with similar structures often exhibit:
-
Antimicrobial Activity: Due to the presence of the oxadiazole moiety.
-
Anticancer Activity: Potentially interacting with specific enzymes or receptors involved in cancer pathways.
In vitro studies are necessary to quantify these activities and establish therapeutic potential. Comprehensive studies on solubility, pKa values, and partition coefficients (log P) are essential for understanding the behavior of this compound in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume